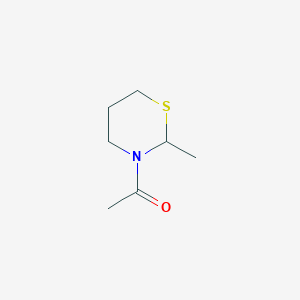

1-(2-Methyl-1,3-thiazinan-3-yl)ethanone

説明

1-(2-Methyl-1,3-thiazinan-3-yl)ethanone is a heterocyclic compound featuring a six-membered 1,3-thiazinan ring (containing sulfur and nitrogen atoms) substituted with a methyl group at position 2 and an ethanone moiety at position 2.

特性

CAS番号 |

118515-27-8 |

|---|---|

分子式 |

C7H13NOS |

分子量 |

159.25 g/mol |

IUPAC名 |

1-(2-methyl-1,3-thiazinan-3-yl)ethanone |

InChI |

InChI=1S/C7H13NOS/c1-6(9)8-4-3-5-10-7(8)2/h7H,3-5H2,1-2H3 |

InChIキー |

IPADAWRUMRMPOX-UHFFFAOYSA-N |

SMILES |

CC1N(CCCS1)C(=O)C |

正規SMILES |

CC1N(CCCS1)C(=O)C |

同義語 |

2H-1,3-Thiazine, 3-acetyltetrahydro-2-methyl- (9CI) |

製品の起源 |

United States |

類似化合物との比較

Structural and Physicochemical Comparisons

The table below summarizes key structural and functional differences between 1-(2-Methyl-1,3-thiazinan-3-yl)ethanone and its analogs:

*Note: Data for 1-(2-Methyl-1,3-thiazinan-3-yl)ethanone are inferred from structural analogs.

Key Differences and Implications

Ring Size and Heteroatom Arrangement: The six-membered thiazinan ring in the target compound may confer greater conformational flexibility compared to five-membered analogs like thiazolidine or thiazole derivatives . This could influence binding affinity to biological targets.

Substituent Effects: The ethanone group in all listed compounds serves as a hydrogen-bond acceptor, a critical feature for interactions with enzymes like bacterial topoisomerases . Methyl substituents (e.g., at position 2 in thiazinan or thiazole derivatives) may sterically hinder or modulate electronic properties, affecting reactivity and bioactivity.

Biological Activity Trends: Compounds with quinoline or benzimidazole moieties (e.g., ) demonstrate antibacterial activity, suggesting that the thiazinan derivative could similarly target bacterial enzymes. Indolyl-ethanone derivatives (e.g., ) show antimalarial activity, highlighting the ethanone group's versatility in drug design.

Research Findings and Mechanistic Insights

- Antibacterial Potential: Analogous compounds like 1-(4-(quinolin-8-ylamino)phenyl)ethanone inhibit bacterial topoisomerase II/DNA gyrase, a mechanism that could extend to the thiazinan derivative . Molecular docking studies suggest that ethanone-containing heterocycles form critical hydrogen bonds with active-site residues .

- Thermodynamic Properties : Ethyl acetate extraction and silica gel chromatography (common in purifying analogs ) would likely apply to the target compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。